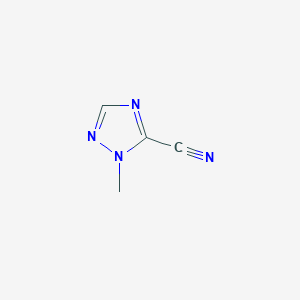![molecular formula C10H17N3 B2369204 [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine CAS No. 1501757-22-7](/img/structure/B2369204.png)
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine” is a chemical compound with the CAS Number: 1501757-22-7 . Its IUPAC name is N’,N’-dimethyl-1-pyridin-3-ylpropane-1,3-diamine . The molecular formula is C10H17N3 and it has a molecular weight of 179.27 .
Physical and Chemical Properties This compound is a liquid at room temperature . It is stored at a temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine”:
Pharmaceutical Development
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is utilized in the development of pharmaceutical compounds due to its unique structural properties. It serves as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors in the brain makes it a valuable component in the design of new therapeutic agents .
Chemical Synthesis
This compound is widely used in chemical synthesis as an intermediate. Its reactivity and stability make it suitable for creating complex molecules. Researchers often employ it in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .
Biological Research
In biological research, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used to study enzyme interactions and protein binding. Its structure allows it to mimic natural substrates, making it useful in investigating biochemical pathways and enzyme mechanisms. This application is particularly important in understanding diseases at a molecular level .
Material Science
The compound is also explored in material science for the development of novel materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties. This application is significant in creating advanced materials for various industrial applications .
Analytical Chemistry
In analytical chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used as a reagent for detecting and quantifying specific substances. Its ability to form stable complexes with metals and other analytes makes it valuable in various analytical techniques, including chromatography and spectroscopy .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new drugs. Its structural features allow for the creation of analogs with improved efficacy and reduced side effects. This application is crucial in the ongoing efforts to develop better treatments for a wide range of diseases .
Neuroscience Research
In neuroscience, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used to study neurotransmitter systems and brain function. Its interaction with neurotransmitter receptors helps researchers understand the underlying mechanisms of neurological disorders and develop potential treatments .
Environmental Science
The compound is also used in environmental science to study the effects of pollutants and develop methods for their detection and removal. Its reactivity with various environmental contaminants makes it a useful tool in environmental monitoring and remediation efforts .
These applications highlight the versatility and importance of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine in scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Future Journal of Pharmaceutical Sciences American Elements
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMKNZDDIKUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine | |
CAS RN |
1501757-22-7 |
Source


|
| Record name | [3-amino-3-(pyridin-3-yl)propyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)

![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)


